molecular formula C3H5Cl3N2O4S B1612443 N-(2,2,2-Trichloroethoxysulfonyl)urea CAS No. 882739-31-3

N-(2,2,2-Trichloroethoxysulfonyl)urea

Cat. No.: B1612443
CAS No.: 882739-31-3
M. Wt: 271.5 g/mol
InChI Key: QYUJBOJJEGIBCJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea involves the reaction of urea with 2,2,2-trichloroethoxysulfonyl chloride under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization to obtain a white to beige powder with a melting point of 161-165°C .

Chemical Reactions Analysis

N-(2,2,2-Trichloroethoxysulfonyl)urea undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which N-(2,2,2-Trichloroethoxysulfonyl)urea exerts its effects involves its ability to act as an electrophile, facilitating the introduction of functional groups into substrates. The molecular targets and pathways involved depend on the specific reactions and substrates used. For example, in oxidative C-H amination reactions, the compound acts as an oxidizing agent, enabling the formation of C-N bonds .

Comparison with Similar Compounds

N-(2,2,2-Trichloroethoxysulfonyl)urea can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

2,2,2-trichloroethyl N-carbamoylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUJBOJJEGIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584908
Record name 2,2,2-Trichloroethyl carbamoylsulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882739-31-3
Record name 2,2,2-Trichloroethyl carbamoylsulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 882739-31-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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